

Technical Monograph: 3,5-Diethylbenzoyl Chloride

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Compound of Interest

Compound Name: 3,5-Diethylbenzoyl chloride

Cat. No.: B8691244

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CAS Number: 57664-62-7[1][2]

Executive Summary

3,5-Diethylbenzoyl chloride (CAS 57664-62-7) is a specialized acyl chloride intermediate used primarily in the synthesis of lipophilic pharmacophores.[1] Distinguished by the steric bulk and hydrophobicity of the ethyl groups at the meta positions, this compound serves as a critical building block for modulating the physicochemical properties (LogP, metabolic stability) of drug candidates. This guide details its identification, synthesis, reactivity profile, and validated handling protocols.

Chemical Identity & Physicochemical Properties

Accurate identification is the first step in any validated workflow. The ethyl substituents at the 3 and 5 positions provide significant steric shielding, influencing both the rate of hydrolysis and the stability of downstream amides/esters.

Table 1: Chemical Specifications

Parameter	Specification
Chemical Name	3,5-Diethylbenzoyl chloride
CAS Number	57664-62-7
Molecular Formula	C ₁₁ H ₁₃ ClO
Molecular Weight	196.67 g/mol
Structure Description	Benzoyl chloride core with ethyl groups at m-positions
Physical State	Liquid (Standard conditions)
Solubility	Soluble in DCM, THF, Toluene; Hydrolyzes in Water
Precursor	3,5-Diethylbenzoic acid (CAS 3854-90-8)

Synthesis & Manufacturing Logic

The synthesis of **3,5-Diethylbenzoyl chloride** typically proceeds via the chlorination of its corresponding acid. While thionyl chloride (

) is the standard reagent, the choice of catalytic DMF and temperature control is critical to minimize des-ethylation or polymerization side reactions.

Mechanism of Action

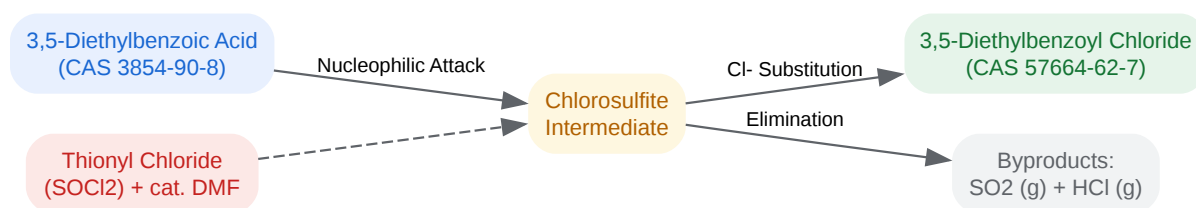
The reaction follows a nucleophilic acyl substitution pathway. The carboxylic acid hydroxyl attacks the sulfur of thionyl chloride, forming a chlorosulfite intermediate. This intermediate collapses, releasing

and

, while the chloride ion attacks the carbonyl carbon to generate the acyl chloride.

Visualization: Synthesis Pathway

The following diagram outlines the conversion of 3,5-diethylbenzoic acid to the acid chloride, highlighting the critical transition state.



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Figure 1: Synthetic pathway for **3,5-Diethylbenzoyl chloride** via thionyl chloride chlorination.

Applications in Drug Development

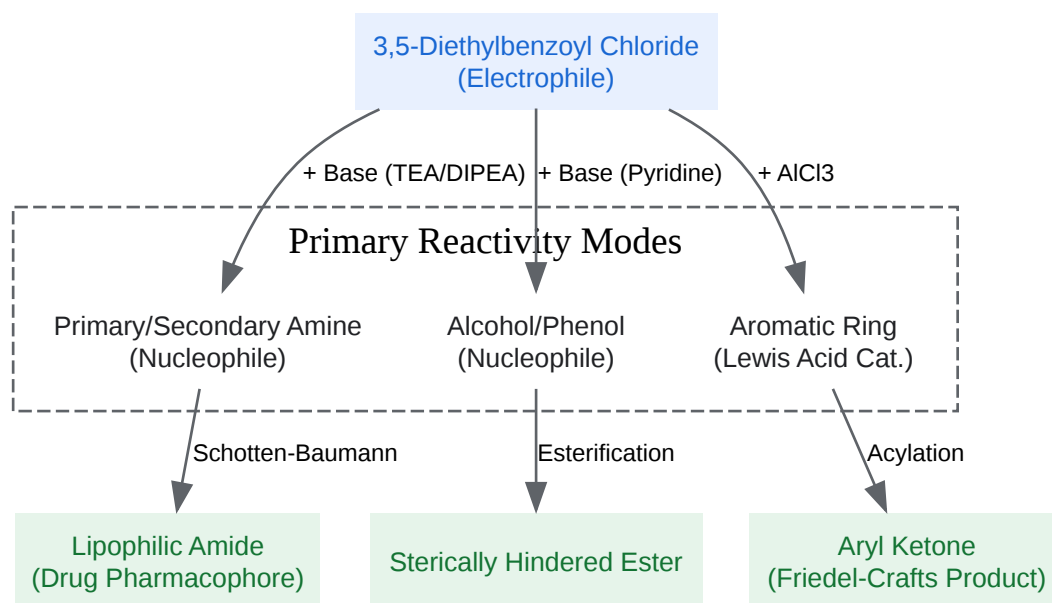
In medicinal chemistry, **3,5-Diethylbenzoyl chloride** is utilized to introduce a "privileged structure"—the 3,5-disubstituted phenyl ring.

- **Lipophilicity Modulation:** The two ethyl groups significantly increase the LogP of the final molecule compared to a simple phenyl or dimethyl analog. This is often used to improve blood-brain barrier (BBB) penetration or membrane permeability.
- **Steric Occlusion:** The meta-ethyl groups create a steric clash that can lock conformations of the resulting amide, potentially increasing binding selectivity for protein targets (e.g., Kinase inhibitors, GPCR ligands).
- **Metabolic Stability:** Substitution at the meta positions blocks metabolic oxidation at these susceptible sites, extending the half-life of the drug candidate.

Validated Use Case: IGF-1R Inhibitors

Research indicates the utility of 3,5-disubstituted benzoyl chlorides in synthesizing inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in oncology. The lipophilic tail provided by the diethyl moiety aids in the binding pocket fit.

Visualization: Reactivity & Workflow



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Figure 2: Reactivity profile showing conversion to amides, esters, and ketones.

Experimental Protocols

The following protocols are designed to ensure high yield and purity.

Protocol A: Synthesis from 3,5-Diethylbenzoic Acid

Rationale: In-situ generation is preferred to avoid hydrolysis during storage.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (or line).
- Charging: Add 10.0 mmol of 3,5-diethylbenzoic acid (approx. 1.78 g) and 20 mL of anhydrous Toluene.
- Activation: Add 15.0 mmol of Thionyl Chloride () dropwise. Add 1-2 drops of anhydrous DMF as a catalyst.

- Reaction: Heat to reflux (approx. 80-90°C) for 2-3 hours. Monitor gas evolution ().
- Workup: Once gas evolution ceases, cool the mixture. Remove excess and solvent under reduced pressure (rotary evaporator).
- Purification: The residue is usually pure enough for the next step. If necessary, distill under high vacuum.

Protocol B: Standard Amide Coupling

Rationale: Uses Schotten-Baumann conditions for robust coupling.

- Dissolution: Dissolve 1.0 equiv of the amine partner in dry Dichloromethane (DCM). Add 1.5 equiv of Triethylamine (TEA) or DIPEA.
- Addition: Cool the solution to 0°C. Add 1.1 equiv of **3,5-Diethylbenzoyl chloride** (dissolved in minimal DCM) dropwise to control the exotherm.
- Completion: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
- Quench: Quench with saturated solution. Extract with DCM, dry over , and concentrate.

Safety & Handling

- Corrosivity: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.
- Moisture Sensitivity: Reacts violently with water to release HCl gas. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.

- Incompatibility: Avoid contact with strong oxidizers, alcohols, and bases unless intended for reaction.

References

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